1,2-thiazinane 1,1-dioxide sultam derivatives overview
1,2-thiazinane 1,1-dioxide sultam derivatives overview
An In-depth Technical Guide to 1,2-Thiazinane 1,1-Dioxide Sultam Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction
The Sultam Scaffold: An Overview
The sultam, or cyclic sulfonamide, is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] As sulfur analogs of lactams, sultams possess unique physicochemical properties that make them attractive moieties for drug design. The presence of a sulfonyl group with two oxygen atoms allows sultams to act as better hydrogen bond acceptors compared to their lactam counterparts.[2] This feature, combined with their conformational rigidity, enables them to engage in specific and high-affinity interactions with biological targets. While historically recognized for their use in antibacterial agents, the therapeutic applications of sultam derivatives have expanded to include a wide array of activities.[1][3]
Emergence of 1,2-Thiazinane 1,1-Dioxides in Medicinal Chemistry
Among the various classes of sultams, the six-membered 1,2-thiazinane 1,1-dioxide ring system has emerged as a particularly privileged scaffold.[1] This is due to its favorable three-dimensional geometry and the versatility of its synthetic chemistry, which allows for the introduction of diverse substituents. The 1,2-thiazinane 1,1-dioxide core is found in a range of biologically active molecules, from enzyme inhibitors to modulators of cellular signaling pathways.[4][5] The growing body of research on these derivatives highlights their potential in developing novel therapeutics for a multitude of diseases, including inflammatory conditions, cancer, and infectious diseases.[4][6][7]
Scope of this Guide
This technical guide provides a comprehensive overview of 1,2-thiazinane 1,1-dioxide sultam derivatives for researchers, scientists, and drug development professionals. It delves into the key synthetic strategies for constructing the sultam core, explores its chemical properties and reactivity, and offers an in-depth analysis of its diverse medicinal chemistry applications. The guide emphasizes the underlying principles of experimental design and provides practical, field-proven insights. It includes detailed experimental protocols, quantitative data on biological activities, and visual representations of key concepts to facilitate a thorough understanding of this important class of compounds.
Synthetic Strategies for the 1,2-Thiazinane 1,1-Dioxide Core
The construction of the 1,2-thiazinane 1,1-dioxide ring system can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for the synthesis of 1,2-thiazinane 1,1-dioxides.
One of the most direct methods involves the cyclization of ω-amino-halides or ω-amino-alcohols. In a typical procedure, the corresponding amino-halide or amino-alcohol is first reacted with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine to form a secondary sulfonamide. Subsequent treatment with a strong base facilitates intramolecular cyclization to yield the 1,2-thiazinane 1,1-dioxide ring.[1]
The CSIC reaction strategy is a powerful method for constructing substituted 1,2-thiazinane-5-one 1,1-dioxides. This approach involves the intramolecular sulfa-Dieckmann cyclization of N-substituted sulfonamides bearing an ester functionality. The reaction is typically mediated by a strong base, such as sodium hydride, which generates a carbanion that subsequently attacks the sulfonyl group to effect ring closure.
C-H Functionalization and Amidation
Modern synthetic methods, such as iron-catalyzed intramolecular aliphatic C-H amidation, offer a direct route to sultams. This approach utilizes a readily available iron catalyst to promote the cyclization of linear sulfonamides, providing a more atom-economical and environmentally friendly alternative to traditional methods.
Gold-Catalyzed Hydroamination and Annulation
A facile and efficient one-pot protocol for the construction of polycyclic sultams involves the gold-catalyzed intramolecular hydroamination of o-alkynylbenzenesulfonamides. This is followed by an iodine(III)-mediated counteranion-assisted intramolecular annulation, which allows for the synthesis of highly functionalized and valuable polycyclic sultam skeletons in moderate to excellent yields.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of 1,2-thiazinane 1,1-dioxides.
Chemical Properties and Reactivity
Ring Conformation and Stereochemistry
The 1,2-thiazinane 1,1-dioxide ring typically adopts a chair-like conformation. The stereochemistry of the substituents on the ring can have a significant impact on the biological activity of the molecule. The ability to control the diastereoselectivity of the cyclization reactions is therefore crucial for the synthesis of stereochemically pure compounds.[1]
Reactivity at the Sulfonyl Center
The sulfonyl group is the most reactive site in the 1,2-thiazinane 1,1-dioxide ring. It is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is exploited in the mechanism of action of many sultam-based enzyme inhibitors, which act by sulfonylating the active site of the target enzyme.[2]
N-Functionalization
The nitrogen atom of the sultam ring can be readily functionalized, allowing for the introduction of a wide range of substituents. This is a key feature in the design of new derivatives with tailored biological activities. N-acylation, for example, has been shown to be crucial for the inhibitory activity of some sultam-based serine protease inhibitors.[2]
Medicinal Chemistry Applications and Biological Activities
Mechanism of Action: Serine Protease Inhibition
A prominent mechanism of action for many biologically active sultams is the irreversible inhibition of serine proteases. These sultam derivatives act as sulfonylating agents, targeting the catalytic serine residue in the enzyme's active site. The reaction results in the formation of a stable sulfonate ester, which effectively deactivates the enzyme.[2] This mechanism is particularly relevant for β-sultams, which have been shown to be potent inhibitors of enzymes such as elastase and β-lactamases.[2] The rate of enzyme inhibition can be modulated by the electronic properties of the substituents on the sultam ring, with electron-withdrawing groups generally increasing the inhibitory potential.[2]
Caption: Irreversible inhibition of a serine protease by a 1,2-thiazinane 1,1-dioxide derivative.
Antibacterial and Antifungal Activity
Derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated notable activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[8] Structure-activity relationship studies have revealed that the nature of the substituent on the thiazine nitrogen and the benzoyl moiety significantly influences the antimicrobial potency.[8]
For certain series of 1,2-benzothiazine derivatives, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring have been found to exhibit enhanced antibacterial activity against Gram-positive bacteria.[8] Additionally, the presence of a methyl group or a halogen atom (chlorine or bromine) in the para position of the benzoyl moiety has been associated with higher antimicrobial activity.[8]
| Compound | R1 | R2 | R3 | R4 | R5 | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| 31 | H | H | Cl | H | H | 100 | 200 | [8] |
| 33 | H | H | Br | H | H | 50 | 100 | [8] |
| 43 | CH3 | H | Cl | H | H | 25 | 50 | [8] |
| 45 | CH3 | H | Br | H | H | 25 | 50 | [8] |
| 55 | C2H5 | H | Br | H | H | 50 | 100 | [8] |
Note: R1-R5 refer to substituent positions on the 1,2-benzothiazine scaffold as defined in the source literature.
Antiviral Activity
The sultam scaffold has been incorporated into molecules designed to inhibit viral enzymes, such as HIV protease.[1] X-ray crystallographic studies have guided the structural optimization of these derivatives to enhance their binding to the hydrophobic pocket of the protease, thereby improving their potency.[1]
Anticancer and Anti-inflammatory Properties
Certain tricyclic 1,2-thiazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[9] Many of these compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 18.25 | >5.48 | [9] |
| 6b | >100 | 20.25 | >4.94 | [9] |
| 6c | >100 | 25.50 | >3.92 | [9] |
| 6e | >100 | 10.75 | >9.30 | [9] |
| Meloxicam | 20.50 | 1.75 | 11.71 | [9] |
Detailed Experimental Protocol: Synthesis of a Representative 1,2-Thiazinane 1,1-Dioxide Derivative
Synthesis of 1-(4-chlorophenyl)-7,7-dioxo-4,5-dihydro-3H-[1][10]oxazepino[4,3-b][1][11]benzothiazin-12-one (6c)
This protocol is adapted from the synthesis of tricyclic 1,2-thiazine derivatives with anti-inflammatory activity.[10]
Materials and Reagents
-
Starting 1,2-benzothiazine derivative
-
1-bromo-3-chloropropane
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography)
Step-by-Step Procedure
-
Alkylation: A solution of the starting 1,2-benzothiazine derivative (1.0 eq) in DMF is treated with 1-bromo-3-chloropropane (1.2 eq) and K2CO3 (1.5 eq).
-
Reaction: The reaction mixture is stirred at 60 °C for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is poured into water and extracted with CH2Cl2. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Cyclization: The crude product from the previous step is dissolved in methanol, and K2CO3 (2.0 eq) is added. The mixture is refluxed for 8 hours.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[10]
-
Appearance: Beige powder
-
Yield: 19%
-
Melting Point: 168–170 °C
-
1H NMR (300 MHz, CDCl3) δ (ppm): 1.99 (m, 1H, 4-CHax), 2.28 (m, 1H, 4-CHeq), 2.60–2.64 (m, 1H, 5-CHax), 3.08–3.11 (m, 1H, 5-CHeq), 3.53–3.56 (m, 1H, 3-CHax), 4.05–4.08 (m, 1H, 3-CHeq), 7.42–7.45 (m, 2H, arom.), 7.76–7.85 (m, 3H, arom.), 8.12–8.15 (m, 2H, arom.), 8.24–8.26 (m, 1H, arom.).
-
13C NMR (300 MHz, CDCl3) δ (ppm): 193.38, 188.92, 139.75, 138.92, 135.17, 133.27, 132.19, 131.17, 129.43, 128.84, 128.27, 124.62, 83.14, 50.90, 35.95, 22.75.
Future Perspectives and Conclusion
The 1,2-thiazinane 1,1-dioxide sultam scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic system in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to the advancement of this exciting field. The continued investigation of 1,2-thiazinane 1,1-dioxide derivatives holds significant promise for the development of next-generation drugs to address unmet medical needs.
References
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]
-
SYNTHESIS OF HETER0[1][11][12]THIADIAZINE 1,l-DIOXIDES. LOCKSS. [Link]
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. ResearchGate. [Link]
-
Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Publishing. [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... ResearchGate. [Link]
-
(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]
-
Reactivity and selectivity in the inhibition of elastase by 3-oxo-beta-sultams and in their hydrolysis - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
-
(PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2- OXONICOTINONITRILE DERIVATIVES 1 1 2 1 1. Academia.edu. [Link]
-
Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. MDPI. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. [Link]
-
Synthesis and study of the anticancer activity of some new 7H-[1][11][12]triazolo [3,4-b][1][2][11]thiadiazines. Current issues in pharmacy and medicine: science and practice. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Fused 1,2-diazine Derivatives. ResearchGate. [Link]
-
Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][11]thiazine 1,1-dioxides. National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. National Center for Biotechnology Information. [Link]
-
Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]
Sources
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]
- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
